molecular formula C27H32O12 B1248521 Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]

Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]

Cat. No. B1248521
M. Wt: 548.5 g/mol
InChI Key: NGCDNNXVUMHGTD-UJZKHPIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside] is a flavanone glycoside that is 7-hydroxyflavanone attached to a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It is a flavanone glycoside and a disaccharide derivative. It derives from a 7-hydroxyflavanone.

Scientific Research Applications

Anti-Influenza Activity

Flavanone glycosides, including hesperetin 7-O-(2", 6"-di-O-alpha-rhamnopyranosyl)-beta-glucopyranoside, isolated from Citrus junos, have been found to exhibit inhibitory effects on the influenza A virus (Kim et al., 2001).

Aldose Reductase Inhibition

New flavanone glycosides, including eriodictyol 7-O-beta-D-glucopyranosiduronic acids, from Chrysanthemum indicum have shown inhibitory activity against rat lens aldose reductase, an enzyme implicated in diabetic complications (Matsuda et al., 2002).

HIV-1 Inhibitory Effects

Flavanone glucosides from Thevetia peruviana leaves demonstrated inhibitory effects against HIV-1 reverse transcriptase and HIV-1 integrase, suggesting potential in HIV treatment (Tewtrakul et al., 2002).

Antimicrobial Activity

Bioactive flavanoids from Glycosmis arborea, including flavanone glycosides, have shown significant antimicrobial activity, highlighting their potential in treating infectious diseases (Khan et al., 2013).

α-Glucosidase Inhibition

Flavanone glycosides from Litchi chinensis Sonn. seeds, including pinocembrin-7-O-[(2",6"-di-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside], have demonstrated inhibitory effects on α-glucosidase, an enzyme relevant in diabetes management (Ren et al., 2013).

Antioxidant Activity

Flavanone glucosides from various plants, including Jasminum lanceolarium and Viscum coloratum, have shown significant antioxidant activities, which are beneficial in combating oxidative stress-related diseases (Sun et al., 2007; Yao et al., 2006)(Yao et al., 2006).

Osteoclast Formation Inhibition

Flavanone glycosides from Viscum coloratum have been found to inhibit osteoclast formation, indicating potential in the development of anti-osteoporosis drugs (Han et al., 2011).

properties

Product Name

Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]

Molecular Formula

C27H32O12

Molecular Weight

548.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O12/c1-12-20(30)22(32)24(34)26(35-12)39-25-23(33)21(31)19(11-28)38-27(25)36-14-7-8-15-16(29)10-17(37-18(15)9-14)13-5-3-2-4-6-13/h2-9,12,17,19-28,30-34H,10-11H2,1H3/t12-,17?,19+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

NGCDNNXVUMHGTD-UJZKHPIGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=CC=C5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=CC=C5)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]
Reactant of Route 2
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]
Reactant of Route 3
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]
Reactant of Route 4
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]
Reactant of Route 5
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]
Reactant of Route 6
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]

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